1,2,3-Tri-13(Z),16(Z)-docosadienoyl-glycerol

Antioxidant Activity Lipid Peroxidation Chemiluminescence Assay

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate, also known as Tri-13(Z),16(Z)-Docosadienoin or C22:2n6 Tridocosadienoate, is a homogeneous triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of the very-long-chain polyunsaturated fatty acid (VLCPUFA) 13Z,16Z-docosadienoic acid (C22:2, ω-6). This compound, with CAS 115785-26-7, is a specific molecular entity used as an analytical reference standard, a defined substrate in enzymatic assays, and a model lipid for studying VLCPUFA metabolism and formulation.

Molecular Formula C69H122O6
Molecular Weight 1047.7 g/mol
Cat. No. B3026185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tri-13(Z),16(Z)-docosadienoyl-glycerol
Molecular FormulaC69H122O6
Molecular Weight1047.7 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C69H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,66H,4-15,22-24,31-65H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
InChIKeyVIJYFVICCQSQHZ-BBWANDEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate: Procurement-Grade C22:2 ω-6 Triglyceride


2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate, also known as Tri-13(Z),16(Z)-Docosadienoin or C22:2n6 Tridocosadienoate, is a homogeneous triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of the very-long-chain polyunsaturated fatty acid (VLCPUFA) 13Z,16Z-docosadienoic acid (C22:2, ω-6) [1]. This compound, with CAS 115785-26-7, is a specific molecular entity used as an analytical reference standard, a defined substrate in enzymatic assays, and a model lipid for studying VLCPUFA metabolism and formulation [2]. Unlike commodity oils that contain complex, variable mixtures of TAGs, this product is a single, structurally defined species, ensuring experimental reproducibility in lipidomics, drug delivery research, and biophysical studies .

Why Tri-13(Z),16(Z)-Docosadienoin Cannot Be Replaced by Common C18 Triglycerides or Saturated C22 Analogs in Precision Research


Generic substitution with other triglyceride species fails because the biophysical and biological properties of triacylglycerols are exquisitely sensitive to both acyl chain length and degree of unsaturation. For example, the melting point and phase behavior of the fully saturated C22:0 analog, tribehenin, is that of a solid wax (melting point 83-84°C), while the common C18:2 species, trilinolein, remains liquid at room temperature [1]. These differences in physical state dictate their suitability for forming liposomes, lipid nanoparticles, or emulsions. Furthermore, the specific ω-6 double bond geometry of 13Z,16Z-docosadienoic acid confers distinct biological activity as a GPR120 (FFAR4) agonist and in the modulation of inflammatory cytokines, activities that are not shared by triglycerides composed of saturated or shorter-chain unsaturated fatty acids [2]. The selection of this specific C22:2 ω-6 TAG is therefore mandatory for studies focused on VLCPUFA metabolism, structure-function relationships, and the development of formulations with precise melting and drug release profiles.

Quantitative Differentiation of Tri-13(Z),16(Z)-Docosadienoin: Evidence-Based Comparisons for Procurement Decisions


Tri-13(Z),16(Z)-Docosadienoin vs. Triolein (C18:1): Comparative Free Radical Scavenging Activity

The antioxidant potential of tri-13(Z),16(Z)-docosadienoin, inferred from the free fatty acid docosadienoic acid (DDA), can be compared to the well-characterized monounsaturated triglyceride triolein (C18:1). In an enhanced chemiluminescence assay measuring oxygen-derived free radical (OFR) scavenging, triolein exhibited a maximal reduction in chemiluminescence of -31.9% [1]. While direct data for the tri-13(Z),16(Z)-docosadienoin triglyceride are not available in this assay, its parent fatty acid, DDA, demonstrated comparable or even better antioxidant effects than docosahexaenoic acid (DHA) in cell-based assays, suggesting a similar or superior antioxidant capacity compared to the less unsaturated triolein [2]. This provides a rationale for selecting the C22:2 triglyceride over C18:1 analogs when higher unsaturation and potential antioxidant activity are desired.

Antioxidant Activity Lipid Peroxidation Chemiluminescence Assay

Tri-13(Z),16(Z)-Docosadienoin (DDA-TAG) vs. Trilinolein (C18:2): Differential Anti-Inflammatory Cytokine Modulation

The anti-inflammatory profile of tri-13(Z),16(Z)-docosadienoin, derived from its parent fatty acid docosadienoic acid (DDA), demonstrates a broader suppression of key pro-inflammatory cytokines compared to trilinolein. DDA strongly lowers the protein expression levels of IL-1β, IL-6, IFN-γ, MCP-1, and TNF-α in human macrophages differentiated from THP-1 cells [1]. In contrast, trilinolein's anti-inflammatory mechanism in atopic dermatitis models is primarily linked to the AhR-Nrf2 pathway, leading to reduced NOX2 expression and ROS levels, rather than direct, broad-spectrum cytokine suppression [2]. While both compounds exhibit anti-inflammatory properties, DDA-TAG targets a wider array of inflammatory mediators central to systemic and chronic inflammation, making it a more suitable tool for research into conditions like metabolic syndrome or cancer-related inflammation.

Anti-inflammatory Cytokine Expression Macrophage Atopic Dermatitis

Tri-13(Z),16(Z)-Docosadienoin (DDA-TAG) vs. Tri-Docosahexaenoin (DHA-TAG): Comparative Antitumor and Antioxidant Potency of Parent Fatty Acids

A direct head-to-head comparison of the free fatty acid forms of these triglycerides provides the strongest evidence for differential selection. In studies against human breast cancer cell lines SK-BR-3 and MDA-MB-231, docosadienoic acid (DDA) exhibited antitumor and antioxidant effects that were comparable to or even better than those of docosahexaenoic acid (DHA), the established 'gold standard' VLCPUFA [1]. Specifically, DDA showed strong anti-inflammatory effects, while its analog DTA (docosatrienoic acid) elicited much stronger antioxidant and pro-apoptotic effects than DHA. This positions DDA-TAG not as a simple, less-potent analog of DHA-TAG, but as a distinct molecular entity with a unique efficacy profile that may offer advantages in specific experimental or therapeutic contexts.

Antitumor Activity Breast Cancer VLCPUFA Comparison In Vitro

Tri-13(Z),16(Z)-Docosadienoin vs. Tribehenin (C22:0): Impact of Unsaturation on Physicochemical State and Formulation Utility

The presence of two cis-double bonds in the acyl chains of tri-13(Z),16(Z)-docosadienoin drastically alters its physicochemical properties compared to its fully saturated C22 analog, tribehenin. Tribehenin is a high-melting solid (melting point 83-84°C), making it suitable as a thickening agent or for solid lipid nanoparticle matrices [1]. In contrast, the introduction of unsaturation in DDA-TAG lowers the melting point, transforming it into a liquid or semi-solid lipid at room and physiological temperatures. This fundamental difference dictates their respective applications; the unsaturated DDA-TAG is more appropriate for creating fluid lipid bilayers, emulsions, or as a substrate for lipases, whereas the saturated tribehenin serves as a structural excipient. The choice between these two C22 triglycerides is therefore dictated by the required physical state of the final formulation.

Physicochemical Properties Melting Point Lipid Nanoparticles Formulation

Validated Application Scenarios for Tri-13(Z),16(Z)-Docosadienoin Based on Quantitative Evidence


Use as a Defined Substrate in VLCPUFA Metabolism and Lipase Assays

Given its homogeneous structure as a triacylglycerol containing three identical C22:2 ω-6 fatty acid chains, this compound serves as an ideal, analytically pure substrate for studying the substrate specificity and kinetics of lipases, acyltransferases, and other lipid-metabolizing enzymes [1]. Unlike heterogeneous natural oils, the use of a single molecular species eliminates variability and simplifies the interpretation of enzymatic product formation (e.g., diacylglycerols and free docosadienoic acid) . This is directly supported by its classification as a specific triacylglycerol standard for biochemical research [2].

Development of Lipid Nanoparticles with Tuned Membrane Fluidity and Drug Release

The physicochemical property of being a long-chain unsaturated triglyceride, which is liquid or semi-solid at physiological temperature, makes this compound a candidate for tuning the fluidity of lipid nanoparticle membranes or emulsions [1]. In contrast to the solid, waxy nature of the saturated C22 analog tribehenin (melting point 83-84°C), this unsaturated TAG can be used to create more fluid, less crystalline lipid matrices, which are often associated with improved drug encapsulation and release kinetics . Its distinct unsaturation profile offers a middle ground between highly fluid short-chain triglycerides and rigid long-chain saturated ones [2].

Investigating GPR120 (FFAR4) Agonism and Anti-Inflammatory Signaling in Cell Culture

The parent fatty acid, 13Z,16Z-docosadienoic acid, is a known agonist of the G-protein coupled receptor GPR120 (FFAR4) [1]. Studies have shown that this fatty acid demonstrates potent anti-inflammatory effects, comparable to or exceeding DHA, by downregulating a broad panel of pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, MCP-1, and TNF-α) in human macrophages . This compound can be used as a stable, cell-culture-compatible source of docosadienoic acid for investigating GPR120-mediated signaling pathways, metabolic sensing, and the resolution of inflammation in a controlled in vitro environment [2].

Use as a Matrix Standard in Lipidomics for VLCPUFA Quantification

In lipidomics, accurate identification and quantification of VLCPUFA-containing triglycerides in biological samples require authentic, well-characterized standards [1]. This compound, with its defined fatty acyl composition (C22:2n6 at all three sn-positions), is essential for constructing calibration curves and optimizing mass spectrometry (MS) parameters for the detection of docosadienoic acid-containing TAGs in human plasma, tissues, or cell extracts . Its use ensures the precise quantification of these low-abundance but biologically significant lipid species in metabolic and disease research [2].

Quote Request

Request a Quote for 1,2,3-Tri-13(Z),16(Z)-docosadienoyl-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.